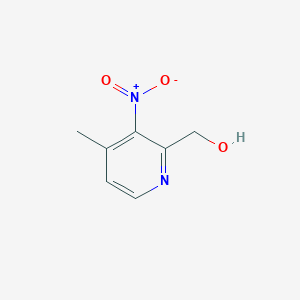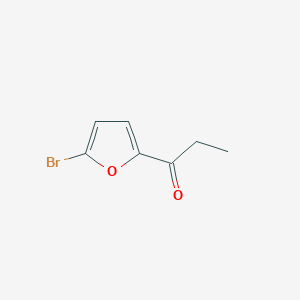
Methyl 3-fluoro-2-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the second position is substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-2-(hydroxymethyl)benzoate typically involves the esterification of 3-fluoro-2-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3-fluoro-2-(hydroxymethyl)benzoic acid.
Reduction: 3-fluoro-2-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-2-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-(hydroxymethyl)benzoate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. The hydroxymethyl group can participate in further chemical reactions, making the compound a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 3-(hydroxymethyl)benzoate
- Methyl 2-fluorobenzoate
Comparison: Methyl 3-fluoro-2-(hydroxymethyl)benzoate is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs.
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 3-fluoro-2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
KHXYMUYOSMBYNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)
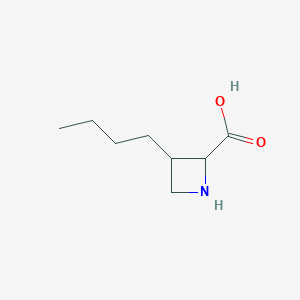
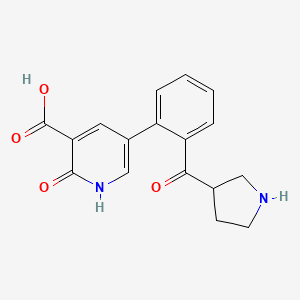
![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
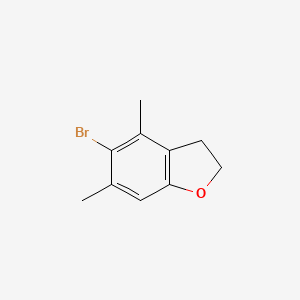
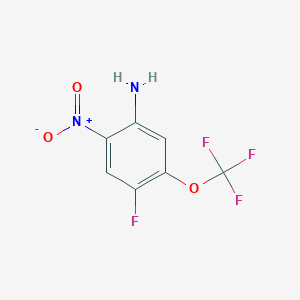


![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
